REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[N+](CC)([O-])=O.Cl[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][C:11]=1[N+:20]([O-:22])=[O:21].Cl>CS(C)=O>[CH3:1][O:2][C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][C:11]=1[N+:20]([O-:22])=[O:21] |f:0.1|
|
Name
|
Sodium methoxide
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
Nitroethane
|
Quantity
|
0.79 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC
|
Name
|
|
Quantity
|
1.49 mL
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
16.5 (± 1.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight at 18° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in a cool water bath
|
Type
|
ADDITION
|
Details
|
added slowly dropwise
|
Type
|
TEMPERATURE
|
Details
|
with cooling such that the temperature
|
Type
|
CUSTOM
|
Details
|
remained between 15 and 20° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
to completely consume 1 according to GC analysis
|
Type
|
ADDITION
|
Details
|
Toluene (10 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled in ice water
|
Type
|
CUSTOM
|
Details
|
remained below 20° C
|
Type
|
ADDITION
|
Details
|
After the addition the layers
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic solution was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 117.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |